5-Bromo-2-hydroxy-3-iodobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKYVFPHGKLLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Overview of Halogenated Salicylaldehydes in Advanced Chemical Research
Significance of Polyhalogenated Aromatic Aldehydes in Contemporary Synthetic Chemistry
Aromatic aldehydes are fundamental intermediates widely utilized in the synthesis of high-value materials, including pharmaceuticals, agrochemicals, and fragrances. nih.govnumberanalytics.comfiveable.me The presence of a carbonyl group attached to an aromatic ring provides a reactive site for a multitude of chemical transformations. numberanalytics.comfiveable.me When the aromatic ring is further functionalized with multiple halogen atoms (polyhalogenated), the synthetic utility of the aldehyde is significantly enhanced.
Polyhalogenated aromatic compounds are notable for several reasons:
Versatile Reactive Sites: Each halogen atom (e.g., bromine, iodine) can serve as a distinct reactive handle. The differences in reactivity between carbon-halogen bonds (e.g., C-I vs. C-Br) allow for selective, stepwise reactions, such as cross-coupling, to introduce new functional groups at specific positions. This regioselectivity is a cornerstone of modern organic synthesis.
Modulation of Electronic Properties: Halogens are electron-withdrawing groups that influence the electron density of the aromatic ring and the reactivity of the aldehyde functionality. This electronic modulation can affect the outcomes of reactions and the properties of the resulting molecules.
Building Blocks for Complex Molecules: Due to their multiple functionalization points, polyhalogenated aromatic aldehydes are excellent starting materials for constructing complex molecular architectures. nih.gov They serve as scaffolds upon which intricate structures can be built, which is particularly crucial in the development of novel therapeutic agents and materials. apolloscientific.co.ukscience.gov
The ability to create highly substituted derivatives from these precursors provides a powerful tool for chemists to design and assemble novel compounds with tailored properties. nih.govfiveable.me
The Role of the 5-Bromo-2-hydroxy-3-iodobenzaldehyde Scaffold in Chemical Science
The compound this compound is a prime example of a polyhalogenated aromatic aldehyde with significant utility in chemical research. Its molecular structure, featuring bromine and iodine atoms at positions 5 and 3 respectively, along with a hydroxyl group at position 2, imparts a unique combination of electronic and steric properties.
This specific arrangement makes it a highly versatile intermediate in organic synthesis. The distinct reactivities of the C-Br and C-I bonds allow for selective participation in reactions like the Suzuki or Sonogashira cross-coupling, enabling the sequential introduction of different molecular fragments. This feature is invaluable for the systematic construction of complex organic molecules and pharmaceutical precursors.
Furthermore, the presence of the heavy iodine atom enhances its utility in crystallographic studies. Heavy atoms improve the quality of X-ray diffraction data, facilitating the unambiguous determination of molecular structures. The interplay between the aldehyde, hydroxyl, and dual halogen substituents makes the this compound scaffold a subject of interest for developing new synthetic methodologies and for its application as a foundational element in creating more complex chemical entities.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrIO₂ |
| Molecular Weight | 326.92 g/mol |
| Appearance | Crystalline Powder |
| IUPAC Name | This compound |
Mechanistic Investigations of Chemical Reactivity and Transformation of 5 Bromo 2 Hydroxy 3 Iodobenzaldehyde
Electrophilic Aromatic Substitution Mechanisms in Polyhalogenated Systems
Further electrophilic aromatic substitution on the 5-Bromo-2-hydroxy-3-iodobenzaldehyde ring is dictated by the cumulative electronic and steric effects of the existing substituents. The hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions due to its strong electron-donating resonance effect. quora.combritannica.com Conversely, the aldehyde (-CHO) group is a deactivating group, directing electrophiles to the meta position through its electron-withdrawing inductive and resonance effects. libretexts.org The halogen substituents (-Br and -I) exhibit a dual nature; they are deactivating due to their electron-withdrawing inductive effect but are ortho-, para-directing because their electron-donating resonance effect can stabilize the carbocation intermediate (arenium ion) formed during the reaction. libretexts.orglatech.edulibretexts.org
In this specific molecule, the positions ortho and para to the strongly activating hydroxyl group are already occupied (C3-Iodo, C5-Bromo, C1-CHO). The only available position for substitution is C6. The directing effects of the substituents converge on this position. The hydroxyl group directs ortho to itself (C6 is one of the ortho positions). The aldehyde group directs meta (C6 is meta to the C1-CHO). The iodine at C3 directs para (C6 is para), and the bromine at C5 directs ortho (C6 is ortho).
Table 1: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -OH | C2 | +R >> -I | Activating | Ortho, Para |
| -CHO | C1 | -R, -I | Deactivating | Meta |
| -Br | C5 | -I > +R | Deactivating | Ortho, Para |
| -I | C3 | -I > +R | Deactivating | Ortho, Para |
Nucleophilic Additions to the Aldehyde Moiety
The aldehyde functional group (-CHO) in this compound is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density, imparting a partial positive charge on the carbon. study.com This electrophilicity makes it susceptible to attack by nucleophiles. Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the electron-donating resonance from the aromatic ring can slightly reduce the electrophilicity of the carbonyl carbon. openstax.orglibretexts.org However, the presence of three electron-withdrawing groups (Br, I, and the CHO group itself) on the benzene (B151609) ring enhances the electrophilic character of the carbonyl carbon in this molecule.
The general mechanism for nucleophilic addition involves two key steps:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. This step breaks the C=O pi bond, and the electron pair moves onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgkhanacademy.org
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by the addition of a weak acid or the solvent, to yield an alcohol product. openstax.orglibretexts.org
Common nucleophilic addition reactions for a compound like this compound would include the formation of cyanohydrins (with cyanide ion), hemiacetals (with alcohols), and addition of organometallic reagents like Grignard or organolithium reagents to form secondary alcohols. The steric hindrance from the ortho -OH and -I groups could potentially influence the rate of nucleophilic attack.
Halogen Exchange and Cross-Coupling Reactivities
The presence of two different halogen atoms, bromine and iodine, at distinct positions on the aromatic ring makes this compound a versatile substrate for selective halogen exchange and, more significantly, palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are powerful tools for forming new carbon-carbon bonds. nih.govyoutube.com
A key principle governing the reactivity of this substrate is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the first step of the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) complex. youtube.com The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive toward oxidative addition. mdpi.com
This reactivity difference allows for chemoselective cross-coupling. By carefully controlling reaction conditions (e.g., temperature, catalyst, and ligands), it is possible to selectively functionalize the C-I bond while leaving the C-Br bond intact. wikipedia.org For instance, a Sonogashira coupling with a terminal alkyne or a Suzuki coupling with an arylboronic acid can be performed selectively at the C3 position (iodine) before a second, typically more forcing, coupling is attempted at the C5 position (bromine). wikipedia.orgnih.gov
The general catalytic cycle for a Suzuki coupling involves:
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) complex.
Transmetalation: The organic group from the organoboron compound is transferred to the palladium complex, displacing the halide.
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
Table 2: Comparison of C-I and C-Br Bond Properties for Cross-Coupling
| Property | C-I Bond | C-Br Bond | Implication for Reactivity |
| Bond Dissociation Energy (kJ/mol) | ~272 | ~330 | C-I bond is weaker, facilitating easier oxidative addition. |
| Polarizability | Higher | Lower | Higher polarizability of iodine enhances interaction with the metal catalyst. |
| Reactivity in Pd-Catalyzed Coupling | Higher | Lower | Enables selective functionalization at the C-I position under milder conditions. |
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
Thermodynamics: The thermodynamic stability of the products relative to the reactants determines the equilibrium position of a reaction. In electrophilic substitution, the formation of a new covalent bond makes the reaction exothermic. The relative stability of isomeric products is also a key consideration. For instance, in reactions that are reversible or under thermodynamic control, the most stable isomer will be the major product. libretexts.org Steric hindrance between bulky groups can raise the energy (destabilize) of a product. In the case of this compound, any addition or substitution reaction will have to accommodate the steric bulk of the iodine and bromine atoms, particularly for reactions involving the ortho positions (aldehyde and hydroxyl groups). Studies on substituted benzaldehydes have shown that substituent effects can be correlated with linear free-energy relationships, allowing for the prediction of reaction equilibria. rsc.org
Derivatization and Functionalization Strategies of 5 Bromo 2 Hydroxy 3 Iodobenzaldehyde
Formation of Schiff Bases and Hydrazones
The aldehyde functional group is the most prominent site for derivatization, readily undergoing condensation reactions with primary amines and hydrazide derivatives to form Schiff bases and hydrazones, respectively. These reactions are typically straightforward, often involving refluxing the reactants in an alcoholic solvent.
Schiff Bases: The reaction of a salicylaldehyde (B1680747) derivative with a primary amine yields a Schiff base, characterized by the azomethine (-C=N-) group. This reaction is well-documented for the closely related analog, 5-bromosalicylaldehyde (B98134). For instance, the condensation of 5-bromosalicylaldehyde with aniline or p-toluidine in ethanol produces the corresponding N-(5-bromo-2-hydroxybenzylidene) Schiff base. This transformation is fundamental in the synthesis of ligands for coordination chemistry and molecules with potential biological activity. The general synthesis involves refluxing equimolar amounts of the aldehyde and the amine in ethanol for several hours.
Hydrazones: Similarly, condensation with hydrazides or carbohydrazide leads to the formation of hydrazones. These compounds, which contain the -CO-NH-N=CH- moiety, are of significant interest due to their coordination capabilities and biological properties. Research on 5-bromosalicylaldehyde shows its effective reaction with various hydrazides, such as 4-hydroxybenzhydrazide and isonicotinic acid hydrazide, in ethanol to produce the corresponding 5-bromo-substituted hydrazone ligands in high yields. A di-Schiff base can also be formed by reacting two equivalents of 5-bromosalicylaldehyde with one equivalent of carbohydrazide in refluxing ethanol with a catalytic amount of acetic acid commonorganicchemistry.com.
The table below summarizes representative condensation reactions starting from the analogous 5-bromosalicylaldehyde.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 5-Bromosalicylaldehyde | Aniline | Schiff Base | wikipedia.org |
| 5-Bromosalicylaldehyde | p-Toluidine | Schiff Base | researchgate.net |
| 5-Bromosalicylaldehyde | 4-Hydroxybenzhydrazide | Hydrazone | |
| 5-Bromosalicylaldehyde | Isonicotinic acid hydrazide | Hydrazone | |
| 5-Bromosalicylaldehyde | Carbohydrazide | Di-Schiff Base | commonorganicchemistry.com |
Condensation Reactions for Macrocyclic and Polymeric Structures
The bifunctional nature of 5-bromo-2-hydroxy-3-iodobenzaldehyde, possessing both an aldehyde and a hydroxyl group, makes it a suitable building block for the synthesis of larger, more complex architectures like macrocycles and polymers through condensation reactions.
A common strategy for creating macrocyclic precursors involves the reaction of two equivalents of a salicylaldehyde derivative with a diamine. For example, the condensation of 5-bromosalicylaldehyde with ethylenediamine in a 2:1 molar ratio yields bis(5-bromosalicylaldehyde)ethylenediimine google.com. This resulting bis-Schiff base is a classic "salen" type ligand, which can subsequently coordinate with metal ions to form well-defined macrocyclic metal complexes. While this produces a precursor, further cyclization steps, such as ring-closing metathesis or azide-alkyne cycloadditions, are often required to form purely organic macrocycles from appropriately functionalized linear precursors cam.ac.uk.
In the realm of polymer synthesis, substituted salicylaldehydes can be utilized in polycondensation reactions. Although specific research on the polymerization of this compound is not extensively documented, phenols and aldehydes are well-known monomers for the synthesis of phenolic resins (resoles or novolacs) under acidic or basic catalysis. The reactivity of the positions ortho and para to the hydroxyl group, combined with the reactivity of the aldehyde, could theoretically lead to the formation of polymeric chains. However, the existing bulky iodo and bromo substituents would significantly influence the steric accessibility and electronic properties, thereby affecting the polymerization process.
Etherification and Esterification of the Hydroxyl Group
The phenolic hydroxyl group on the this compound ring provides another key site for functionalization through etherification and esterification reactions.
Etherification: The conversion of the hydroxyl group to an ether is typically achieved via the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base, such as potassium carbonate or sodium hydride, to form the more nucleophilic phenoxide ion. The subsequent reaction of this phenoxide with an alkyl halide (e.g., an alkyl bromide or iodide) results in the formation of an aryl ether. This pathway allows for the introduction of a wide variety of alkyl or substituted alkyl chains onto the molecule, modifying its solubility, steric profile, and electronic properties.
Esterification: Phenolic esters are commonly synthesized by reacting the phenol with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, as direct Fischer esterification with a carboxylic acid is often inefficient for phenols youtube.com. The reaction is typically carried out in the presence of a base, like pyridine or triethylamine, which acts as a catalyst and neutralizes the acidic byproduct (e.g., HCl) youtube.com. This acylation of the hydroxyl group yields a phenolic ester, which can alter the compound's chemical reactivity and biological activity. This method is famously used in the synthesis of aspirin from salicylic acid and acetic anhydride youtube.com.
| Reaction Type | Reagents | Product Functional Group |
| Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | Ether (-O-R) |
| Esterification | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Ester (-O-CO-R) |
Reductive Amination Pathways
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgacsgcipr.org This two-step, often one-pot, process converts the aldehyde group of this compound into a primary, secondary, or tertiary amine.
The reaction proceeds via two main stages:
Imine Formation: The aldehyde first reacts with a primary or secondary amine under neutral or weakly acidic conditions to form an intermediate imine (for primary amines) or enamine (for secondary amines), as discussed in section 4.1. This is a reversible reaction where water is eliminated. acsgcipr.org
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final amine product. masterorganicchemistry.com
A key aspect of this pathway is the choice of reducing agent. The agent must be capable of reducing the imine intermediate but be mild enough not to reduce the starting aldehyde, especially in a one-pot procedure. masterorganicchemistry.com Common reagents that fulfill this requirement include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are less reactive than sodium borohydride (NaBH₄) and show high selectivity for the protonated imine over the carbonyl group. commonorganicchemistry.commasterorganicchemistry.com If NaBH₄ is used, the reaction is often performed stepwise: the imine is formed first, and the reducing agent is added subsequently to avoid reduction of the starting aldehyde. commonorganicchemistry.com
This pathway provides a versatile route to a wide range of N-substituted benzylamine derivatives from this compound, allowing for the introduction of diverse functionalities by varying the amine reactant.
| Starting Amine | Intermediate | Reducing Agent | Final Product |
| Primary Amine (R-NH₂) | Imine | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine |
| Secondary Amine (R₂-NH) | Iminium Ion | NaBH₃CN or NaBH(OAc)₃ | Tertiary Amine |
| Ammonia (NH₃) | Imine | NaBH₃CN or NaBH(OAc)₃ | Primary Amine |
Comprehensive Spectroscopic Characterization and Structural Delineation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 5-Bromo-2-hydroxy-3-iodobenzaldehyde, a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) NMR spectra is essential for confirming the substitution pattern on the benzaldehyde (B42025) ring.
To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.
COSY: This experiment would reveal the correlations between adjacent protons on the aromatic ring, aiding in the assignment of their specific positions.
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
For polyhalogenated benzaldehydes, 2D NMR techniques are crucial for distinguishing between positional isomers.
The conformation of this compound in solution, particularly the orientation of the aldehyde and hydroxyl groups, can be investigated using Nuclear Overhauser Effect (NOE) based NMR experiments (NOESY or ROESY). These experiments detect through-space interactions between protons that are in close proximity. For instance, an NOE between the aldehyde proton and a nearby aromatic proton would provide evidence for a specific rotational conformation around the carbon-carbon bond connecting the aldehyde group to the aromatic ring. Additionally, variable temperature NMR studies can provide insights into the rotational barriers and the conformational dynamics of the molecule.
Vibrational Spectroscopy (FT-IR and FT-Raman) and Band Assignment
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.
While a specific, complete experimental FT-IR and FT-Raman spectral analysis with band assignments for this compound is not available in the searched literature, the characteristic vibrational frequencies can be predicted. The FT-IR spectrum is expected to show a broad O-H stretching vibration for the hydroxyl group around 3200 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretching of the aldehyde group is anticipated in the region of 1680-1710 cm⁻¹. The aromatic C-C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations would be observed at lower frequencies, typically below 700 cm⁻¹.
For comparison, the FT-IR spectrum of the related compound 5-bromo-2-hydroxybenzaldehyde shows characteristic absorptions for the hydroxyl and carbonyl groups. nist.gov A detailed assignment of all vibrational modes would typically be supported by theoretical calculations, such as Density Functional Theory (DFT), to correlate the experimental frequencies with specific molecular motions.
Table 1: Predicted Major Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | ~3200 (broad) |
| Aldehyde (C=O) | Stretching | 1680 - 1710 (sharp, strong) |
| Aromatic (C=C) | Stretching | 1400 - 1600 |
| Carbon-Bromine (C-Br) | Stretching | < 700 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₇H₄BrIO₂. The exact mass calculated for this formula is 326.8488 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
X-ray Crystallographic Analysis for Solid-State Structures
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been found in the searched literature, the presence of heavy atoms like bromine and iodine would make it an excellent candidate for X-ray diffraction studies, as they enhance the quality of the diffraction data.
Analysis of the crystal structure of the related compound, 2-Bromo-5-hydroxybenzaldehyde, reveals details about its solid-state packing and hydrogen bonding interactions, which would be expected to be similar in this compound.
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands in the ultraviolet and possibly the visible region, arising from π-π* and n-π* electronic transitions within the aromatic ring and the carbonyl group. The positions and intensities of these bands are influenced by the substituents on the benzene (B151609) ring. For instance, the degradation of similar compounds can be monitored by exposing them to UV-Vis light. The fluorescence spectrum would reveal the emission properties of the molecule after electronic excitation, providing information about its potential applications in materials science or as a fluorescent probe. However, specific experimental data on the absorption maxima and emission characteristics of this compound are not available in the reviewed sources.
Computational Chemistry and Theoretical Modelling of 5 Bromo 2 Hydroxy 3 Iodobenzaldehyde
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Bromo-2-hydroxy-3-iodobenzaldehyde, DFT calculations, often employing basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. These studies reveal crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | 1.895 | |
| C-I | 2.098 | |
| C=O | 1.215 | |
| O-H | 0.965 | |
| C-C (aromatic) | 1.390 - 1.405 | |
| C-C-C (ring) | ||
| O=C-H | ||
| C-C-O |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, FMO analysis helps in understanding its electrophilic and nucleophilic nature.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: These values are representative and would be determined from specific DFT calculations.)
| Parameter | Energy (eV) |
| EHOMO | -6.75 |
| ELUMO | -2.45 |
| Energy Gap (ΔE) | 4.30 |
Analysis of Intramolecular Charge Transfer Phenomena
Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. In this compound, the presence of electron-donating (-OH) and electron-withdrawing (-CHO, -Br, -I) groups can facilitate ICT. Computational studies, particularly Time-Dependent DFT (TD-DFT), are employed to analyze the electronic transitions and characterize the nature of excited states. This analysis is crucial for understanding the molecule's photophysical properties, such as its absorption and emission spectra. The investigation of ICT can reveal how the electronic properties of the molecule change upon excitation.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By using DFT methods, the harmonic vibrational frequencies of this compound can be calculated. These theoretical frequencies are often scaled to better match experimental data, aiding in the precise assignment of vibrational modes to specific functional groups. This correlation between theoretical and experimental spectra provides a detailed understanding of the molecule's vibrational behavior and confirms its structural characterization. For example, the characteristic stretching frequencies of the C=O, O-H, C-Br, and C-I bonds can be accurately predicted.
| Functional Group | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Vibrational Mode |
| O-H | 3450 | ~3400 | Stretching |
| C=O | 1680 | ~1665 | Stretching |
| C-Br | 650 | ~640 | Stretching |
| C-I | 530 | ~520 | Stretching |
Non-Covalent Interactions and Hydrogen Bonding Networks
Non-covalent interactions, particularly hydrogen bonding, play a crucial role in the supramolecular chemistry of this compound. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the halogen atoms can act as acceptors. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and quantify these weak interactions. Understanding the hydrogen bonding networks is essential for predicting the crystal packing and solid-state properties of the compound. These interactions significantly influence the physical properties of the molecule, such as its melting point and solubility.
Applications and Advanced Utilities in Chemical Research
Role as a Versatile Building Block in Complex Organic Synthesis
5-Bromo-2-hydroxy-3-iodobenzaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. The presence of multiple reactive sites—the aldehyde, the hydroxyl group, and the two distinct halogen atoms—allows for a stepwise and regioselective introduction of various substituents. This multifunctionality is particularly advantageous in the construction of intricate molecular frameworks.
The aldehyde group can participate in a wide array of classic organic reactions, including but not limited to:
Wittig reactions
Horner-Wadsworth-Emmons reactions
Reductive aminations
Knoevenagel condensations
Grignard reactions
The hydroxyl group, on the other hand, can be engaged in ether and ester formations, or it can act as a directing group in electrophilic aromatic substitutions. The bromine and iodine atoms are amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-I bonds further enhances its synthetic utility, allowing for selective transformations at either position.
While specific, complex natural product syntheses starting directly from this compound are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. For instance, substituted salicylaldehydes are precursors to a range of natural products and pharmaceuticals. The unique halogenation pattern of this compound makes it an attractive starting material for the synthesis of novel analogs of these molecules.
Ligand Design and Coordination Chemistry with Metal Ions
The 2-hydroxybenzaldehyde moiety in this compound provides a bidentate O,O-donor site that is highly effective for chelating metal ions. The electronic properties of the phenyl ring, and consequently the donor strength of the oxygen atoms, can be fine-tuned by the presence of the bromo and iodo substituents. This makes it an excellent candidate for the design of specialized ligands for a variety of metal ions, including lanthanides.
Lanthanide complexes are of significant interest due to their unique luminescent and magnetic properties. rsc.org The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt with a suitable organic ligand. Schiff base ligands derived from salicylaldehyde (B1680747) and its derivatives are commonly employed for this purpose. growingscience.com
The general synthetic route to lanthanide complexes using ligands derived from this compound would involve the condensation of the aldehyde with a primary amine to form a Schiff base. This Schiff base ligand, possessing a bidentate or potentially a multidentate coordination site, can then be reacted with a lanthanide(III) salt (e.g., chloride or nitrate) in a suitable solvent to yield the desired complex. The stoichiometry of the reaction can be controlled to produce complexes with varying metal-to-ligand ratios.
| Reactant 1 | Reactant 2 | Product Type | Potential Lanthanide Ions |
|---|---|---|---|
| This compound-derived Schiff base | Ln(NO₃)₃·nH₂O | Lanthanide(III) complex | Eu(III), Tb(III), Dy(III), Yb(III) |
| This compound | LnCl₃·nH₂O | Lanthanide(III) complex | La(III), Ce(III), Pr(III), Nd(III) |
The ligand field created by the coordinating atoms around a lanthanide ion plays a crucial role in determining the magnetic properties of the resulting complex, particularly its behavior as a single-molecule magnet (SMM). rsc.org The electronic and steric properties of the ligand can influence the geometry of the complex and the crystal field splitting of the lanthanide's f-orbitals, which in turn affects the magnetic anisotropy.
Precursor for Novel Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a wide range of novel heterocyclic compounds. The aldehyde functionality is a key reactive handle for cyclization reactions. For instance, the related compound 5-bromosalicylaldehyde (B98134) has been shown to be a versatile starting material for the synthesis of coumarins, 1,3,4-thiadiazoles, and pyridines. researchgate.net
A plausible synthetic strategy for the synthesis of coumarins would involve a Knoevenagel condensation of this compound with an active methylene (B1212753) compound, followed by an intramolecular cyclization. Similarly, condensation with thiosemicarbazide (B42300) or related compounds can lead to the formation of thiadiazoles. The presence of the bromo and iodo substituents on the resulting heterocyclic framework opens up further avenues for functionalization through cross-coupling reactions.
| Starting Material | Reagent | Resulting Heterocycle |
|---|---|---|
| This compound | Active methylene compound (e.g., diethyl malonate) | Substituted Coumarin |
| This compound | Thiosemicarbazide | Substituted Thiadiazole |
| This compound | Substituted acetophenones and ammonium (B1175870) acetate | Substituted Pyridine |
Development of Chemosensors and Probes
Fluorescent chemosensors and probes are powerful tools for the detection and imaging of biologically and environmentally important species. rsc.org The design of such probes often involves the integration of a recognition unit (receptor) with a signaling unit (fluorophore). The 2-hydroxybenzaldehyde scaffold is a common structural motif in many fluorescent probes.
The aldehyde group of this compound can be readily converted into a recognition site for specific analytes. For example, condensation with a hydrazine (B178648) or a hydroxylamine (B1172632) derivative can generate a receptor for metal ions or anions. The fluorescence properties of the resulting probe can be modulated by the bromo and iodo substituents. The heavy atom effect of bromine and iodine can also be exploited to develop phosphorescent probes with long-lived excited states. While the direct application of this compound in this area is yet to be extensively explored, its structural features make it a promising platform for the rational design of new chemosensors.
Potential in Material Science
The unique combination of functional groups in this compound suggests its potential utility in the field of material science. A related compound, 5-bromo-2-iodobenzaldehyde, has been noted for its use in the development of blue light-emitting materials. apolloscientific.co.uk This suggests that derivatives of this compound could also be explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Furthermore, the ability of the 2-hydroxybenzaldehyde moiety to form stable complexes with metal ions can be exploited in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures that have applications in gas storage, catalysis, and sensing. The bromo and iodo substituents could serve as sites for post-synthetic modification of the MOF, allowing for the tuning of its properties. The compound's reactivity also lends itself to the synthesis of novel polymers with tailored optical and electronic properties.
Q & A
Basic: What are the common synthetic routes for 5-Bromo-2-hydroxy-3-iodobenzaldehyde, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves sequential halogenation and protection/deprotection strategies. For example:
Bromination/Iodination: Start with a benzaldehyde derivative (e.g., 2-hydroxybenzaldehyde) and perform electrophilic substitution using catalysts like FeBr₃ for bromination or I₂/HNO₃ for iodination. Halogen positioning is guided by directing effects of hydroxyl and aldehyde groups .
Intermediate Validation: Use HPLC-MS to confirm molecular weights and ¹H/¹³C NMR to verify substitution patterns. For example, the aldehyde proton appears as a singlet at ~10 ppm, while aromatic protons show splitting patterns dependent on adjacent halogens .
Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates intermediates. Purity is confirmed by TLC and melting point analysis .
Basic: How do researchers characterize the stability of polyhalogenated benzaldehydes under varying storage conditions?
Methodological Answer:
Stability studies involve:
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures under controlled heating (e.g., 5°C/min in N₂ atmosphere).
- Light Sensitivity Tests: Expose samples to UV-Vis light (e.g., 254 nm) and monitor aldehyde degradation via FTIR (loss of C=O peak at ~1700 cm⁻¹) .
- Storage Recommendations: Store in amber vials at -20°C under inert gas (Argon) to prevent oxidation or halogen displacement. Regular NMR checks (every 3 months) detect decomposition .
Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) is critical:
Crystal Growth: Slow evaporation of a DCM/hexane solution yields suitable crystals.
Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL refines positional parameters for heavy atoms (Br, I), with R-factor convergence <5%.
Ambiguity Resolution: Disordered halogens are modeled using PART instructions. Hydrogen bonding (O-H⋯O) and torsion angles validate the hydroxyl and aldehyde orientations .
Advanced: How can contradictory NMR data (e.g., unexpected splitting or shifts) be systematically addressed?
Methodological Answer:
Contradictions arise from dynamic effects or solvent interactions. Strategies include:
- Variable Temperature NMR: Cooling to -40°C in CD₂Cl₂ slows rotation around the C-I bond, resolving splitting in aromatic protons .
- Deuterium Exchange: Add D₂O to confirm exchangeable hydroxyl protons.
- Computational Validation: Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) chemical shifts using Gaussian or ORCA .
Advanced: What experimental designs are optimal for studying the directing effects of substituents in electrophilic substitutions on this compound?
Methodological Answer:
Competitive Reactivity Assays: React this compound with limited electrophiles (e.g., HNO₃). Monitor regioselectivity via LC-MS and compare with DFT-predicted sites (e.g., meta/para to hydroxyl).
Isotopic Labeling: Introduce ¹³C at the aldehyde position to track electronic effects via ¹³C NMR coupling constants .
Cross-Validation: Compare results with analogous compounds (e.g., 4-hydroxy-3-iodo-5-methoxybenzaldehyde in ) to isolate steric vs. electronic contributions.
Basic: What spectroscopic techniques are essential for distinguishing positional isomers of polyhalogenated benzaldehydes?
Methodological Answer:
- IR Spectroscopy: Differentiate isomers via O-H stretching (broad ~3200 cm⁻¹ for hydroxyl) and C=O stretching (sharp ~1680-1710 cm⁻¹).
- 2D NMR (COSY, HSQC): Correlate adjacent protons (e.g., coupling between H-4 and H-6 in 3-iodo vs. 5-iodo isomers) .
- High-Resolution MS: Exact mass (e.g., 321.8122 for C₇H₄BrIO₂) confirms molecular formula .
Advanced: How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?
Methodological Answer:
Optimization steps:
Catalyst Screening: Test Pd(OAc)₂ with SPhos vs. XPhos ligands. SPhos may improve stability with bulky halogens.
Solvent/Base Systems: Use toluene/EtOH (4:1) with K₂CO₃ to minimize aldehyde oxidation.
Microwave Assistance: Shorten reaction time (30 min at 120°C) to reduce decomposition. Monitor intermediates via inline IR .
Basic: What safety protocols are critical when handling polyhalogenated benzaldehydes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
